![molecular formula C12H20N2O4 B421139 3-{[1-(hydroxymethyl)propyl]amino}-2-nitro-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B421139.png)
3-{[1-(hydroxymethyl)propyl]amino}-2-nitro-5,5-dimethyl-2-cyclohexen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[1-(hydroxymethyl)propyl]amino}-2-nitro-5,5-dimethyl-2-cyclohexen-1-one is a complex organic compound with a unique structure that includes a nitro group, a hydroxybutylamino group, and a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(hydroxymethyl)propyl]amino}-2-nitro-5,5-dimethyl-2-cyclohexen-1-one typically involves multiple steps. One common method involves the nitration of a cyclohexene derivative followed by the introduction of the hydroxybutylamino group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(hydroxymethyl)propyl]amino}-2-nitro-5,5-dimethyl-2-cyclohexen-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-{[1-(hydroxymethyl)propyl]amino}-2-nitro-5,5-dimethyl-2-cyclohexen-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[1-(hydroxymethyl)propyl]amino}-2-nitro-5,5-dimethyl-2-cyclohexen-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxybutylamino group may also play a role in modulating the compound’s activity by interacting with specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
3-{[1-(hydroxymethyl)propyl]amino}-2-nitro-5,5-dimethyl-2-cyclohexen-1-one: shares similarities with other nitrocyclohexene derivatives and hydroxybutylamino compounds.
Xanthones: These compounds also contain oxygenated heterocycles and exhibit various biological activities.
Coumarins: Known for their biological and pharmaceutical properties, coumarins have a similar structural motif.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C12H20N2O4 |
|---|---|
Molecular Weight |
256.3g/mol |
IUPAC Name |
3-(1-hydroxybutan-2-ylamino)-5,5-dimethyl-2-nitrocyclohex-2-en-1-one |
InChI |
InChI=1S/C12H20N2O4/c1-4-8(7-15)13-9-5-12(2,3)6-10(16)11(9)14(17)18/h8,13,15H,4-7H2,1-3H3 |
InChI Key |
CBNQXFAIFNWSNS-UHFFFAOYSA-N |
SMILES |
CCC(CO)NC1=C(C(=O)CC(C1)(C)C)[N+](=O)[O-] |
Canonical SMILES |
CCC(CO)NC1=C(C(=O)CC(C1)(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(4-Methoxyphenyl)-2-methyl-1-phenyl-1,5,6,7-tetrahydrocyclopenta[b]pyrrolo[2,3-e]pyridine-3-carbonitrile](/img/structure/B421056.png)

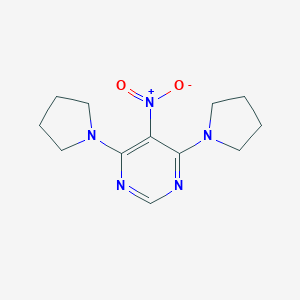
![1-(5-hydroxy-2-methyl-6,8-diphenyl-6H-furo[2,3-e]indazol-3-yl)ethanone](/img/structure/B421064.png)
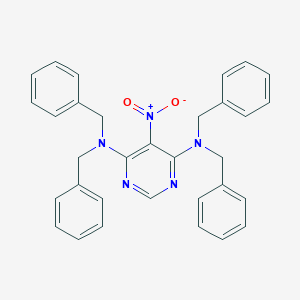
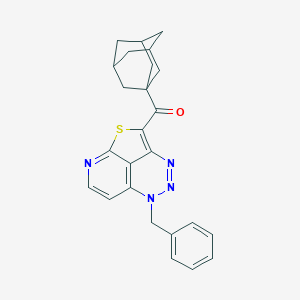
![1-(2-isopropyl-5-methylphenoxy)-3-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-2-propanol](/img/structure/B421068.png)
![6-chloro-9,14,15-trimethyl-2-thia-4,5,9,11,18-pentazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),3(8),4,10,12(17),13,15-heptaen-7-one](/img/structure/B421069.png)
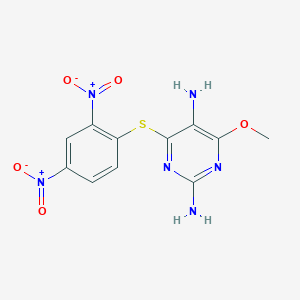
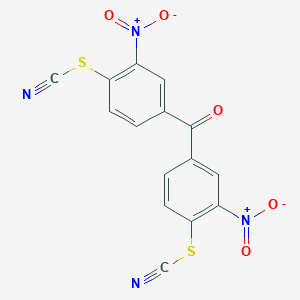
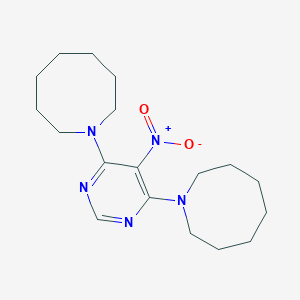
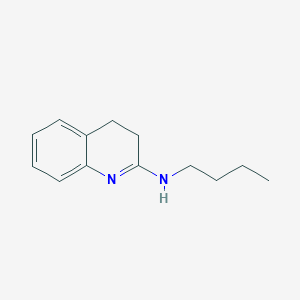
![3-benzyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole-8-carbaldehyde](/img/structure/B421078.png)
![(3-benzyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazol-8-yl)methyl methyl ether](/img/structure/B421079.png)
